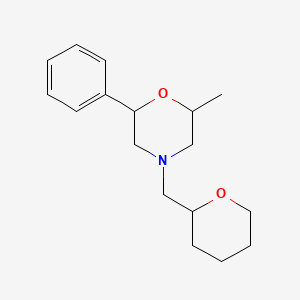
N-(4-fluorophenyl)-4-oxo-3-phenylphthalazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-4-oxo-3-phenylphthalazine-1-carboxamide, also known as GSK-J4, is a small molecule inhibitor that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been shown to be a potent inhibitor of the histone demethylase JMJD3, which plays a critical role in the regulation of gene expression. In
Mecanismo De Acción
N-(4-fluorophenyl)-4-oxo-3-phenylphthalazine-1-carboxamide is a potent inhibitor of JMJD3, which is a histone demethylase that specifically demethylates H3K27me3. By inhibiting JMJD3, N-(4-fluorophenyl)-4-oxo-3-phenylphthalazine-1-carboxamide can alter the epigenetic landscape of cells, leading to changes in gene expression and cellular phenotype. This mechanism of action has been shown to be effective in a variety of biological systems.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-fluorophenyl)-4-oxo-3-phenylphthalazine-1-carboxamide have been extensively studied in vitro and in vivo. Inhibition of JMJD3 activity by this compound has been shown to lead to changes in gene expression, cellular differentiation, and cell cycle progression. In addition, N-(4-fluorophenyl)-4-oxo-3-phenylphthalazine-1-carboxamide has been shown to have anti-inflammatory effects in various models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-fluorophenyl)-4-oxo-3-phenylphthalazine-1-carboxamide in lab experiments is its specificity for JMJD3. This compound has been shown to be a potent and selective inhibitor of JMJD3, making it a valuable tool for investigating the role of this enzyme in various biological processes. However, one limitation of using N-(4-fluorophenyl)-4-oxo-3-phenylphthalazine-1-carboxamide is its potential off-target effects. While this compound has been shown to be specific for JMJD3, it is possible that it may have effects on other enzymes or pathways.
Direcciones Futuras
There are several potential future directions for research involving N-(4-fluorophenyl)-4-oxo-3-phenylphthalazine-1-carboxamide. One area of interest is the development of more potent and selective inhibitors of JMJD3, which could have even greater utility in scientific research. Another potential direction is the investigation of the role of JMJD3 in specific biological processes, such as cancer progression or immune cell differentiation. Finally, the use of N-(4-fluorophenyl)-4-oxo-3-phenylphthalazine-1-carboxamide in combination with other drugs or therapies could lead to new treatment options for various diseases.
Métodos De Síntesis
The synthesis of N-(4-fluorophenyl)-4-oxo-3-phenylphthalazine-1-carboxamide involves the reaction of 4-fluoroaniline, benzaldehyde, and phthalic anhydride in the presence of a catalyst. The resulting compound is then purified using column chromatography. This synthesis method has been optimized to yield high purity and high yield of the final product.
Aplicaciones Científicas De Investigación
N-(4-fluorophenyl)-4-oxo-3-phenylphthalazine-1-carboxamide has been widely used in scientific research as a tool to investigate the role of JMJD3 in various biological processes. This compound has been shown to be effective in inhibiting JMJD3 activity both in vitro and in vivo, leading to changes in gene expression and cellular phenotype. Some of the areas of research where N-(4-fluorophenyl)-4-oxo-3-phenylphthalazine-1-carboxamide has been applied include cancer biology, immunology, and neurobiology.
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-4-oxo-3-phenylphthalazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FN3O2/c22-14-10-12-15(13-11-14)23-20(26)19-17-8-4-5-9-18(17)21(27)25(24-19)16-6-2-1-3-7-16/h1-13H,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIOIHFBNLVWAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-chloro-2-(4-methoxyphenoxy)phenyl]furan-2-carboxamide](/img/structure/B7533957.png)
![N-[5-(dimethylsulfamoyl)-2-methylphenyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B7533961.png)
![1-[4-(3-Bromophenyl)sulfonylpiperazin-1-yl]ethanone](/img/structure/B7533965.png)

![N-[4-fluoro-2-(3-methylpiperidine-1-carbonyl)phenyl]methanesulfonamide](/img/structure/B7533971.png)

![N-[5-[(2-methoxyphenyl)sulfamoyl]-2-morpholin-4-ylphenyl]-3,3-dimethylbutanamide](/img/structure/B7533980.png)
![[5-(2,5-Dimethylpyrrol-1-yl)-1-methylpyrazol-4-yl]-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone](/img/structure/B7533988.png)
![N-[3-[4-(2-chlorophenyl)piperazin-1-yl]propyl]-1,4-dioxane-2-carboxamide](/img/structure/B7533990.png)
![4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-2-methyl-6-phenylmorpholine](/img/structure/B7534012.png)


![(2-Amino-2-oxoethyl) 7a-(4-fluorophenyl)-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylate](/img/structure/B7534030.png)
![3-Imidazol-1-yl-1-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)propan-1-one](/img/structure/B7534051.png)